molecular formula C17H16ClNO B610082 Phenchlobenpyrrone CAS No. 215036-81-0

Phenchlobenpyrrone

Cat. No. B610082
M. Wt: 285.77
InChI Key: VKZXZQUFDSNROH-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenchlobenpyrrone is potentially for the treatment of Alzheimer's disease.

Scientific Research Applications

Chromatographic Applications

M. Clifford (1974) discussed the use of poly-N-vinylpyrrolidone as an adsorbent for thin-layer chromatography of phenolic compounds, which might be relevant for the analysis of complex molecules like Phenchlobenpyrrone. This method forms hydrogen bonds with phenolic hydroxyl and carboxyl groups, allowing for the separation of various acids (Clifford, 1974).

Chemical Research Perspectives

G. Wittig (1980) shared insights into chemical research and the importance of determination and perseverance, which are applicable to the exploration and application of complex chemicals like Phenchlobenpyrrone (Wittig, 1980).

Drug Development Applications

Xiaojiang Hao's work, highlighted by Yue-Mao Shen et al. (2018), mentioned Phenchlobenpyrrone as a candidate drug that entered Phase II clinical trials for Alzheimer’s disease treatment, indicating its potential application in pharmaceutical research (Shen & Chen, 2018).

Spin-Polarization Studies in Organic Chemistry

T. Glaser (2013) investigated the meta-phenylene unit as a ferromagnetic coupler in organic chemistry, which could be relevant to understanding the molecular interactions of Phenchlobenpyrrone (Glaser, 2013).

Software Development for Scientific Research

D. D. Roure and C. Goble (2009) discussed the Taverna Workbench, a scientific-workflow-management system that could potentially be used for managing and analyzing data related to Phenchlobenpyrrone research (Roure & Goble, 2009).

Adsorption and Environmental Applications

S. Abdi et al. (2017) explored the adsorption properties of polypyrrole, which could be related to the adsorption behavior of Phenchlobenpyrrone in various environmental or biological contexts (Abdi, Nasiri, Mesbahi, & Khani, 2017).

properties

CAS RN

215036-81-0

Product Name

Phenchlobenpyrrone

Molecular Formula

C17H16ClNO

Molecular Weight

285.77

IUPAC Name

rel-(4R,5R)-5-(2-chlorobenzyl)-4-phenylpyrrolidin-2-one

InChI

InChI=1S/C17H16ClNO/c18-15-9-5-4-8-13(15)10-16-14(11-17(20)19-16)12-6-2-1-3-7-12/h1-9,14,16H,10-11H2,(H,19,20)/t14-,16-/m1/s1

InChI Key

VKZXZQUFDSNROH-GDBMZVCRSA-N

SMILES

O=C1N[C@H](CC2=CC=CC=C2Cl)[C@@H](C3=CC=CC=C3)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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